Cas no 89032-10-0 (2-chloro-4-ethyl-1-methylbenzene)

2-chloro-4-ethyl-1-methylbenzene Chemical and Physical Properties
Names and Identifiers
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- Benzene, 2-chloro-4-ethyl-1-methyl-
- 2-chloro-4-ethyl-1-methylbenzene
- 89032-10-0
- EN300-329606
- SCHEMBL1755262
- DTXSID70534367
-
- MDL: MFCD29093115
- Inchi: InChI=1S/C9H11Cl/c1-3-8-5-4-7(2)9(10)6-8/h4-6H,3H2,1-2H3
- InChI Key: RLRGLGNLRXJNCT-UHFFFAOYSA-N
- SMILES: CCC1=CC(=C(C=C1)C)Cl
Computed Properties
- Exact Mass: 154.0549280g/mol
- Monoisotopic Mass: 154.0549280g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 101
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 0Ų
2-chloro-4-ethyl-1-methylbenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-329606-1.0g |
2-chloro-4-ethyl-1-methylbenzene |
89032-10-0 | 95.0% | 1.0g |
$914.0 | 2025-03-18 | |
Enamine | EN300-329606-0.1g |
2-chloro-4-ethyl-1-methylbenzene |
89032-10-0 | 95.0% | 0.1g |
$804.0 | 2025-03-18 | |
Enamine | EN300-329606-1g |
2-chloro-4-ethyl-1-methylbenzene |
89032-10-0 | 1g |
$914.0 | 2023-09-04 | ||
Enamine | EN300-329606-0.5g |
2-chloro-4-ethyl-1-methylbenzene |
89032-10-0 | 95.0% | 0.5g |
$877.0 | 2025-03-18 | |
Enamine | EN300-329606-10.0g |
2-chloro-4-ethyl-1-methylbenzene |
89032-10-0 | 95.0% | 10.0g |
$3929.0 | 2025-03-18 | |
Enamine | EN300-329606-10g |
2-chloro-4-ethyl-1-methylbenzene |
89032-10-0 | 10g |
$3929.0 | 2023-09-04 | ||
Enamine | EN300-329606-0.05g |
2-chloro-4-ethyl-1-methylbenzene |
89032-10-0 | 95.0% | 0.05g |
$768.0 | 2025-03-18 | |
Enamine | EN300-329606-2.5g |
2-chloro-4-ethyl-1-methylbenzene |
89032-10-0 | 95.0% | 2.5g |
$1791.0 | 2025-03-18 | |
Enamine | EN300-329606-0.25g |
2-chloro-4-ethyl-1-methylbenzene |
89032-10-0 | 95.0% | 0.25g |
$840.0 | 2025-03-18 | |
Enamine | EN300-329606-5.0g |
2-chloro-4-ethyl-1-methylbenzene |
89032-10-0 | 95.0% | 5.0g |
$2650.0 | 2025-03-18 |
2-chloro-4-ethyl-1-methylbenzene Related Literature
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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2. Book reviews
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
Additional information on 2-chloro-4-ethyl-1-methylbenzene
Professional Introduction to 2-Chloro-4-ethyl-1-methylbenzene (CAS No. 89032-10-0)
2-Chloro-4-ethyl-1-methylbenzene, identified by its Chemical Abstracts Service (CAS) number 89032-10-0, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and industrial applications. This compound, featuring a chlorinated aromatic ring with ethyl and methyl substituents, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various specialty chemicals.
The structural configuration of 2-chloro-4-ethyl-1-methylbenzene contributes to its reactivity and utility in multiple chemical pathways. The presence of a chlorine atom at the 2-position enhances its participation in nucleophilic aromatic substitution reactions, while the ethyl and methyl groups at the 4- and 1-positions, respectively, influence its electronic distribution and interaction with other molecular entities. This balance of substituents makes it a versatile building block for more complex molecular architectures.
In recent years, 2-chloro-4-ethyl-1-methylbenzene has been explored in the development of novel pharmaceutical agents. Its aromatic core serves as a scaffold for designing molecules with potential therapeutic effects. For instance, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties. The chloro substituent, in particular, has been shown to enhance binding affinity to biological targets, making it a key feature in drug design strategies.
The industrial significance of 2-chloro-4-ethyl-1-methylbenzene extends beyond pharmaceuticals. It is widely used as a precursor in the synthesis of dyes, pigments, and agrochemicals. The ability to functionalize its aromatic ring allows for the creation of a diverse range of products with tailored properties. Recent advancements in catalytic processes have further optimized the production of this compound, making it more cost-effective and environmentally sustainable.
Research into the applications of 2-chloro-4-ethyl-1-methylbenzene has also delved into its role as a ligand in coordination chemistry. Its aromatic system can coordinate with transition metals, forming complexes that exhibit catalytic activity in various organic transformations. These complexes are particularly useful in cross-coupling reactions, which are fundamental to modern synthetic organic chemistry. The versatility of 2-chloro-4-ethyl-1-methylbenzene as a ligand has opened new avenues for developing efficient catalytic systems.
The chemical behavior of 2-chloro-4-ethyl-1-methylbenzene is also influenced by its solubility characteristics. Being an aromatic compound with polar substituents, it exhibits moderate solubility in both organic solvents and certain polar media. This property is crucial for its application in various chemical processes, where solubility plays a critical role in reaction efficiency and product isolation.
In conclusion, 2-chloro-4-ethyl-1-methylbenzene (CAS No. 89032-10-0) is a multifaceted compound with broad applications in pharmaceuticals, industrial chemistry, and materials science. Its unique structural features enable diverse chemical functionalities, making it an indispensable intermediate in synthetic chemistry. As research continues to uncover new applications and optimize production methods, the importance of this compound is likely to grow further.
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